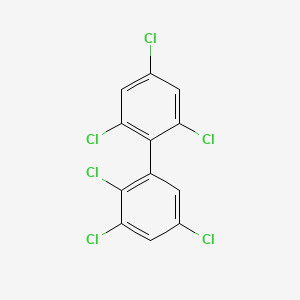

2,2',3,4',5,6'-Hexachlorobiphenyl

Description

Overview of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants (POPs)

PCBs are a class of man-made chemicals that consist of a biphenyl (B1667301) structure with chlorine atoms attached. There are 209 different individual PCB compounds, known as congeners, each with a unique number and arrangement of chlorine atoms. These compounds are highly resistant to degradation and can persist in the environment for long periods. unep.orgnih.gov This persistence allows them to bioaccumulate in the fatty tissues of animals and biomagnify up the food chain, posing a significant risk to both wildlife and human health. unep.org

The widespread use and improper disposal of PCBs have resulted in their global distribution, with detectable levels found in air, water, soil, and living organisms, including humans. unep.org Recognizing the significant threat posed by these chemicals, the Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, listed PCBs as one of the initial twelve POPs targeted for elimination. unep.orgpops.int The convention mandates countries to phase out the use of PCB-containing equipment by 2025 and ensure the environmentally sound management of PCB wastes by 2028. unep.org

Classification and Nomenclature of Hexachlorobiphenyl Congeners in Environmental Research

The 209 PCB congeners are categorized based on the number and position of chlorine atoms on the biphenyl rings. Hexachlorobiphenyls are a subgroup of PCBs that contain six chlorine atoms. The specific arrangement of these chlorine atoms gives each congener its unique chemical and physical properties, which in turn influence its environmental fate and toxicity.

The nomenclature of PCB congeners follows a system established by the International Union of Pure and Applied Chemistry (IUPAC). This system assigns a number to each carbon atom on the two phenyl rings, allowing for a precise description of the chlorine atom positions. For example, 2,2',3,4',5,6'-Hexachlorobiphenyl indicates the specific carbons where the six chlorine atoms are attached. In addition to the IUPAC name, a numbering system developed by Ballschmiter and Zell is widely used in scientific literature, assigning a unique number from 1 to 209 to each congener. greenfacts.org this compound is designated as PCB 149 in this system. greenfacts.orgnih.gov

Specific Focus on this compound (PCB 149) within the Hexachlorobiphenyl Isomer Group

PCB 149 is one of the 42 hexachlorobiphenyl congeners. As a member of this group, it shares the general properties of PCBs, including high lipophilicity and resistance to degradation. Its specific structure, however, dictates its unique toxicological and environmental behavior.

Table 1: Chemical and Physical Properties of this compound (PCB 149)

| Property | Value |

|---|---|

| Molecular Formula | C12H4Cl6 |

| Molecular Weight | 360.9 g/mol nih.gov |

| IUPAC Name | 1,2,4-trichloro-3-(2,4,5-trichlorophenyl)benzene nih.gov |

| CAS Number | 38380-04-0 nih.gov |

| XLogP3 | 7.1 nih.gov |

The presence and concentration of PCB 149 in environmental and biological samples are of interest to researchers studying the impact of PCB contamination. Understanding the specific characteristics of individual congeners like PCB 149 is crucial for accurate risk assessment and the development of effective remediation strategies.

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-(2,4,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)10(17)4-5)11-8(15)2-6(14)3-9(11)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVRBEKNQHJPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074230 | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-41-6 | |

| Record name | PCB 148 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWH3O9MX5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Transport of 2,2 ,3,4 ,5,6 Hexachlorobiphenyl

Historical Sources and Environmental Release Pathways of PCBs

Polychlorinated biphenyls (PCBs) were commercially produced in the United States from 1929 until their manufacture was banned in 1979. epa.gov They were utilized in a wide array of industrial and commercial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties. epa.govwikipedia.org

Key historical uses of PCBs included:

Electrical equipment such as transformers and capacitors epa.gov

Heat transfer and hydraulic systems epa.gov

Plasticizers in paints, plastics, and rubber products epa.gov

Pigments, dyes, and carbonless copy paper epa.gov

Despite the ban on their production, PCBs continue to be released into the environment from several sources. epa.gov These release pathways contribute to the ongoing presence of these persistent compounds in various ecosystems.

Primary environmental release pathways for PCBs are:

Legacy Sources: Leaks and improper maintenance of old electrical equipment, such as transformers and capacitors that still contain PCBs, are a significant source of release. epa.gov

Waste Disposal: Poorly maintained hazardous waste sites containing PCBs and the improper or illegal dumping of PCB wastes contribute to environmental contamination. epa.gov Additionally, the disposal of consumer products containing PCBs into municipal landfills not designed for hazardous waste can lead to their release. epa.gov

Combustion: The incineration of some wastes in municipal and industrial incinerators can inadvertently release PCBs. epa.gov

Inadvertent Production: PCBs can also be unintentionally generated as byproducts in certain manufacturing processes. epa.gov

These release mechanisms have resulted in the global distribution of PCBs, including the specific congener 2,2',3,4',5,6'-Hexachlorobiphenyl. epa.gov

Environmental Distribution and Compartmentalization of Hexachlorobiphenyls in Various Matrices

Once released into the environment, hexachlorobiphenyls, like other PCBs, are subject to various transport and partitioning processes that govern their distribution across different environmental compartments. Their low water solubility and high affinity for organic matter are key factors influencing their fate. nih.govepa.gov

Atmospheric Transport and Deposition

The atmosphere is a primary pathway for the long-range transport of PCBs, allowing them to reach remote areas far from their original sources. epa.govtrulawsuitinfo.com Lighter PCB congeners are generally more volatile and can be transported further. epa.gov

Studies have shown that atmospheric concentrations of PCBs are influenced by air mass trajectories, with higher levels often associated with air masses from industrialized regions. copernicus.orgresearchgate.net For instance, in the Mediterranean and Black Seas, higher PCB concentrations were observed when air masses originated from southern Europe. copernicus.orgresearchgate.net

PCBs can exist in the atmosphere in both the gas phase and associated with aerosol particles. copernicus.org Their removal from the atmosphere occurs through wet deposition (rain and snow) and dry deposition. aaqr.org The degradation of gas-phase PCBs by hydroxyl radicals is a significant removal process during atmospheric transport. copernicus.orgresearchgate.net

Aquatic System Dynamics: Water Column and Sediment Interactions

In aquatic environments, the hydrophobic nature of hexachlorobiphenyls leads to their strong partitioning from the water column to sediments and suspended particulate matter. epa.govresearchgate.net This makes sediments a major sink and long-term reservoir for these compounds. epa.gov

The transport of PCBs in aquatic systems is predominantly associated with the movement of these particles. epa.gov Resuspension of contaminated sediments, which can be caused by events like dredging, can reintroduce PCBs into the water column. epa.gov

The composition of PCB mixtures in aquatic environments can change over time. Generally, less-chlorinated congeners are more water-soluble and volatile, while more highly chlorinated PCBs, such as hexachlorobiphenyls, are more resistant to degradation and tend to sorb more strongly to particulate matter. nih.gov

Terrestrial Fate in Soil Environments

Soils act as both a source and a sink for atmospheric PCBs. nih.gov The exchange between the atmosphere and soil is a critical component of the global cycling of these persistent organic pollutants. nih.gov The organic matter content of soil is a key factor influencing its capacity to retain PCBs. nih.gov

Contamination of soil can occur through direct releases, such as spills or the use of PCB-containing materials, and through atmospheric deposition. researchgate.net Once in the soil, the low water solubility and strong adsorption of hexachlorobiphenyls limit their mobility and leaching into groundwater. nih.gov However, they can persist in the soil for long periods, with estimated half-lives for some hexachlorobiphenyl isomers in soil being several years. epa.gov From the soil, PCBs can enter the food chain through uptake by plants and soil organisms. epa.govresearchgate.net

Bioaccumulation and Biomagnification of Hexachlorobiphenyls in Ecological Food Webs

A defining characteristic of hexachlorobiphenyls and other persistent, lipophilic (fat-soluble) compounds is their tendency to accumulate in living organisms and become more concentrated at higher trophic levels in the food web. trulawsuitinfo.comgreenfacts.org

Bioaccumulation is the process where an organism absorbs a substance at a rate faster than that at which the substance is lost. slideshare.netBiomagnification , also known as bioamplification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.govslideshare.net

PCBs, including this compound, are readily taken up by small organisms and fish. epa.gov Because they are resistant to metabolic breakdown and are stored in fatty tissues, their concentrations increase in organisms higher up the food chain. greenfacts.orgnih.gov This results in top predators, such as large fish, marine mammals, and birds, having significantly higher body burdens of these compounds compared to organisms at lower trophic levels. greenfacts.orgnih.gov

The composition of PCB mixtures found in biota can differ significantly from the original commercial mixtures released into the environment. nih.gov This is because the susceptibility to bioaccumulation is congener-specific, with some more-chlorinated PCBs tending to bioaccumulate to greater concentrations. nih.gov

Trophic Transfer and Trophic Magnification Factors (TMFs)

The process of contaminants being passed from one trophic level to the next is known as trophic transfer. The efficiency of this transfer can be quantified using Trophic Magnification Factors (TMFs). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. usgs.gov

Research has shown that TMFs for individual PCB congeners are strongly related to their hydrophobicity, often expressed as the octanol-water partition coefficient (Kow). usgs.govresearchgate.net Studies in various aquatic ecosystems, from freshwater to marine environments, have found that TMFs for PCB congeners can range significantly, with values from 1.5 to 6.6 being reported. usgs.govresearchgate.net The TMFs of individual congeners generally increase with a higher log Kow, indicating that more hydrophobic PCBs have a greater potential for trophic magnification. researchgate.net

The biomagnification potential of a chemical is also influenced by the organism's ability to metabolize and eliminate it. sfu.ca For instance, in food webs containing air-breathing animals, compounds with a high octanol-air partition coefficient (KOA) can biomagnify to a high degree due to a low rate of respiratory elimination. sfu.ca This highlights the complexity of predicting biomagnification across different types of food webs. researchgate.net

Congener-Specific Bioaccumulation Potentials and LogKow Relationships

The bioaccumulation potential of an individual polychlorinated biphenyl (B1667301) (PCB) congener is intrinsically linked to its physicochemical properties, most notably its lipophilicity, which is quantified by the octanol-water partition coefficient (Kow). The logarithm of this value, LogKow, serves as a crucial indicator of a chemical's tendency to partition from the aqueous phase into the lipid-rich tissues of organisms. For 2,2',3,4',5',6'-Hexachlorobiphenyl, also known as PCB 149, its high degree of chlorination results in significant lipophilicity and a corresponding high potential for bioaccumulation in environmental and biological systems.

The relationship between the number of chlorine atoms on the biphenyl structure and the LogKow value is a well-established principle in the study of PCBs. As the degree of chlorination increases, the molecule becomes more hydrophobic, leading to a higher LogKow value. This increased lipophilicity drives the compound to accumulate in the fatty tissues of organisms, a process known as bioconcentration. Consequently, highly chlorinated PCBs, such as the hexachlorobiphenyls, are more readily stored in biota and are more resistant to metabolic degradation, which contributes to their persistence and biomagnification through the food chain.

Research has consistently demonstrated that higher chlorinated PCBs exhibit a greater potential for bioaccumulation. nih.gov Studies investigating the distribution of PCB congeners in various environmental matrices and biological tissues have confirmed that congeners with a higher number of chlorine atoms are often found at elevated concentrations in higher trophic level organisms. This is a direct consequence of their resistance to breakdown and their propensity to be stored in fat, leading to an increase in concentration as they move up the food web.

The computed LogKow for 2,2',3,4',5',6'-Hexachlorobiphenyl (PCB 149) is 7.1, a value indicative of a highly lipophilic compound with a strong tendency to bioaccumulate. This high LogKow value is consistent with its structure as a hexachlorobiphenyl and aligns with the general trend observed for PCBs where lipophilicity and bioaccumulation potential increase with the degree of chlorination.

Research Findings on the Bioaccumulation of 2,2',3,4',5',6'-Hexachlorobiphenyl (PCB 149)

Numerous studies have documented the presence and bioaccumulation of 2,2',3,4',5',6'-Hexachlorobiphenyl (PCB 149) in a variety of organisms, underscoring its environmental persistence and bioaccumulative nature.

A study on the bioaccumulation and biomagnification of PCBs in the biota of Qilianyu Island in the South China Sea detected PCB 149 in various species. nih.gov The concentrations of total PCBs were found to be higher in birds than in fish, illustrating the process of biomagnification. The presence of PCB 149 in these organisms highlights its ability to be transported through the food web. nih.gov

In another investigation focusing on human exposure, PCB 149 was measured in the serum of residents of Anniston, Alabama, near a former Monsanto plant. iarc.fr The detection of this congener in human serum directly demonstrates its capacity for bioaccumulation in humans. The arithmetic mean concentration of PCB 149 in the serum of this population was reported, providing quantitative evidence of its presence in the human body. iarc.fr

Furthermore, research into the effects of PCB mixtures on cognitive function in Mohawk adults also included the analysis of PCB 149 as one of the high-chlorinated congeners. mdpi.com The study categorized PCBs based on their chlorination level and investigated their combined effects, recognizing the bioaccumulation of these persistent compounds in the body over time. mdpi.com

The following tables present data on the LogKow of 2,2',3,4',5',6'-Hexachlorobiphenyl and its measured concentrations in various biological samples from the aforementioned research, illustrating its bioaccumulation potential.

Table 1: Physicochemical Properties of 2,2',3,4',5',6'-Hexachlorobiphenyl (PCB 149)

| Property | Value | Source |

| LogKow | 7.1 | PubChem |

Table 2: Reported Concentrations of 2,2',3,4',5',6'-Hexachlorobiphenyl (PCB 149) in Biota

| Species | Tissue | Mean Concentration (ng/g) | Location | Study |

| Human | Serum (fasting) | 0.005 (arithmetic mean) | Anniston, USA | Goncharov et al., 2011 |

| Intermediate Egret | Not Specified | Part of total PCBs ranging from 71.0–519.1 ng/g lw | Qilianyu Island, South China Sea | Zhang et al., 2022 |

| Red-footed Booby | Not Specified | Part of total PCBs ranging from 71.0–519.1 ng/g lw | Qilianyu Island, South China Sea | Zhang et al., 2022 |

| Goldspot Seabream | Not Specified | Part of total PCBs ranging from 6.88–113.2 ng/g lw | Qilianyu Island, South China Sea | Zhang et al., 2022 |

| Peacock Grouper | Not Specified | Part of total PCBs ranging from 6.88–113.2 ng/g lw | Qilianyu Island, South China Sea | Zhang et al., 2022 |

| Striated Surgeonfish | Not Specified | Part of total PCBs ranging from 6.88–113.2 ng/g lw | Qilianyu Island, South China Sea | Zhang et al., 2022 |

| Japan Surgeonfish | Not Specified | Part of total PCBs ranging from 6.88–113.2 ng/g lw | Qilianyu Island, South China Sea | Zhang et al., 2022 |

lw = lipid weight

These findings collectively underscore the significant bioaccumulation potential of 2,2',3,4',5',6'-Hexachlorobiphenyl, driven by its high lipophilicity as indicated by its LogKow value. Its detection in diverse species across different geographical locations and trophic levels confirms its persistence and ability to magnify in food chains, leading to accumulation in top predators, including humans.

Environmental Biotransformation and Degradation Pathways of Hexachlorobiphenyls

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation, occurring without the intervention of living organisms, plays a role in the environmental breakdown of 2,2',3,4',5,6'-hexachlorobiphenyl. These processes primarily involve photolytic and chemical reactions that can alter the structure of this persistent compound.

Photolytic Transformations

Photolysis, or the breakdown of compounds by light, is a potential degradation pathway for PCBs in the environment. While specific studies on the direct photolysis of this compound are limited, the general principles of PCB photochemistry suggest that it can undergo dechlorination when exposed to ultraviolet (UV) radiation. The energy from sunlight can excite the molecule, leading to the cleavage of carbon-chlorine bonds. The extent and rate of this process are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment (e.g., humic substances), and the medium in which the PCB is present (e.g., water, soil surface). The dechlorination is often selective, with chlorine atoms in the ortho, meta, and para positions exhibiting different susceptibilities to photolytic removal.

Chemical Dechlorination Mechanisms (e.g., reductive dechlorination)

Chemical dechlorination, particularly reductive dechlorination, represents another significant abiotic pathway for the transformation of hexachlorobiphenyls. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, typically mediated by reduced chemical species in anoxic environments. For instance, studies have demonstrated the reductive dechlorination of a similar compound, 2,3,4,5,6-pentachlorobiphenyl, in a model system using vitamin B12. nih.govosti.gov In this biomimetic system, the pentachlorobiphenyl was dechlorinated to tetrachlorobiphenyls, with the hydrogen atom for chlorine replacement being sourced from water. nih.govosti.gov While not directly studying this compound, this research provides a strong indication that similar chemical reductive dechlorination processes could contribute to its transformation in anaerobic sediments and other reducing environments where suitable electron donors are present.

Microbial Biotransformation Mechanisms of PCBs in Environmental Media

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of energy and carbon. The biotransformation of PCBs, including this compound, is a key process influencing their environmental persistence and toxicity.

Anaerobic Dechlorination by Microbial Consortia

Under anaerobic conditions, such as those found in submerged sediments and certain soil horizons, microbial consortia can mediate the reductive dechlorination of highly chlorinated PCBs. epa.gov This process is environmentally significant because it reduces the number of chlorine atoms on the biphenyl (B1667301) rings, often leading to less toxic and more biodegradable congeners. epa.gov

Research has shown that microorganisms in anaerobic sediments can dechlorinate various PCB congeners, with a preference for removing chlorine atoms from the meta and para positions. epa.gov For example, studies on Aroclor 1242, a commercial PCB mixture, revealed that anaerobic microorganisms from Hudson River sediments were capable of extensive dechlorination, resulting in an accumulation of less-chlorinated, ortho-substituted congeners. epa.gov While this study did not specifically focus on this compound, the observed patterns of dechlorination suggest that it would also be susceptible to anaerobic microbial attack, likely involving the removal of its meta and para chlorines. The process is often slow and requires the cooperative action of different microbial species within a consortium.

Bacterial enrichment cultures developed from Baltimore Harbor sediments have been shown to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (B164875) under anaerobic conditions, initially producing both meta and ortho dechlorination products. nih.govnih.gov Subsequent transfers of these cultures led to a selection for strict ortho-dechlorinating activity. nih.govnih.gov This demonstrates the adaptability of microbial communities and their potential to target specific chlorine positions on the biphenyl structure.

Aerobic Biodegradation Pathways and Associated Microorganisms

In the presence of oxygen, different groups of microorganisms can degrade PCBs through oxidative pathways. The initial and often rate-limiting step in the aerobic biodegradation of PCBs is catalyzed by a dioxygenase enzyme. epa.gov This enzyme requires two adjacent, non-chlorinated carbon atoms on one of the biphenyl rings for its attack. epa.gov

The structure of this compound, with its high degree of chlorination and lack of adjacent unsubstituted carbons, makes it highly resistant to aerobic biodegradation by many common PCB-degrading bacteria. However, some fungi, such as the white-rot fungus Phanerochaete chrysosporium, have demonstrated the ability to degrade a range of xenobiotic compounds, including some PCB congeners. nih.gov While a study on this fungus showed negligible mineralization of 2,2',4,4',5,5'-hexachlorobiphenyl (B50431), it highlights the potential for different microbial groups to possess unique degradative capabilities. nih.gov The metabolism of PCBs by human hepatic microsomes, which can be seen as a model for mammalian biotransformation, also shows that congeners with available adjacent unchlorinated positions are more readily metabolized. nih.gov

Factors Influencing Microbial Degradation Rates

Several factors can significantly influence the rate and extent of microbial degradation of this compound in the environment.

Chlorination Pattern: The number and position of chlorine atoms on the biphenyl rings are paramount. Highly chlorinated PCBs are generally more resistant to degradation. The presence of chlorine atoms at the ortho positions can sterically hinder the enzymatic attack required for aerobic degradation. Conversely, anaerobic dechlorination often targets meta and para chlorines first. epa.gov

Nutrient Availability: The metabolic activity of microorganisms is dependent on the availability of essential nutrients, such as carbon, nitrogen, and phosphorus. In many environments, the low bioavailability of PCBs can be a limiting factor for their degradation. nih.gov The presence of other organic compounds can sometimes enhance PCB degradation through co-metabolism, where the degradation of one compound provides the necessary energy and enzymes for the transformation of another.

Physicochemical Properties: The low water solubility and strong sorption to soil and sediment particles can reduce the bioavailability of this compound to microorganisms. nih.gov Factors that increase the compound's availability, such as the presence of surfactants or emulsifying agents produced by some bacteria, can enhance degradation rates. nih.gov

Phytoremediation and Plant-Microbe Interactions in Hexachlorobiphenyl Degradation

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants and their associated microorganisms to remove, contain, or degrade contaminants in soil and water. nih.gov For persistent organic pollutants like HCBs, several mechanisms are involved, including uptake into plant tissues (phytoextraction), transformation within the plant (phytotransformation), and enhanced microbial degradation in the root zone (rhizoremediation). nih.gov

Plants can absorb HCBs from the soil through their roots and, to some extent, translocate them to the aerial parts of the plant. nih.gov However, due to their high hydrophobicity (high octanol-water partition coefficient, log Kow), the uptake and translocation of highly chlorinated biphenyls such as HCBs are generally limited. nih.gov Despite this, studies have shown that various plants can indeed accumulate HCBs from contaminated soil.

The interaction between plants and microorganisms in the rhizosphere, the soil region immediately surrounding the plant roots, is critical for the degradation of complex organic compounds like HCBs. Plants release exudates, such as organic acids, sugars, and amino acids, which can stimulate the growth and metabolic activity of soil microorganisms capable of degrading these pollutants. epa.gov

Phytoextraction is the process by which plants take up contaminants from the soil and accumulate them in their tissues. While the efficiency of phytoextraction for highly chlorinated PCBs is debated, some plant species have demonstrated the ability to accumulate HCBs. For instance, studies on various plant species have shown detectable levels of tetrachloro- to hexachlorobiphenyls in their shoots, indicating that some translocation from the roots does occur. nih.gov

Once inside the plant, HCBs can undergo phytotransformation, where they are broken down into less complex and often less toxic compounds by plant enzymes. mdpi.com This process is analogous to the metabolic pathways observed in other organisms. Key enzymes involved in the phytotransformation of organic pollutants include nitroreductases, dehalogenases, and cytochrome P450 monooxygenases. epa.govhawaii.edu For example, a study reported the dechlorination of 2,2',4,4',5,5'-hexachlorobiphenyl by a crude extract of nitrate (B79036) reductase from Medicago sativa (alfalfa). nih.gov

The transformation products can then be conjugated with plant molecules like sugars or amino acids and sequestered in the plant's vacuoles or bound to the cell wall components, effectively removing them from the environment.

Table 1: Plant Species Studied for Phytoextraction of Polychlorinated Biphenyls

| Plant Species | Common Name | Key Findings | Reference |

| Cucurbita pepo ssp. pepo | Pumpkin | Efficient in uptake and translocation of various PCB congeners from soil to shoots. | nih.gov |

| Festuca arundinacea | Tall Fescue | Enhanced mineralization of hexachlorobiphenyl in contaminated soil compared to unplanted soil. | nih.gov |

| Brassica nigra | Black Mustard | Studied for its potential in phytoremediation of Aroclor 1242, showing enhanced degradation in its presence. | nih.gov |

| Solanum nigrum | Black Nightshade | Can remediate PCB-contaminated soil, with efficiency depending on the contaminant concentration. mdpi.com | mdpi.com |

Rhizoremediation is a key component of the phytoremediation of HCBs, leveraging the synergistic relationship between plants and rhizosphere microorganisms. nih.govepa.gov The rhizosphere is a hot spot of microbial activity, and the exudates released by plant roots can enhance the population and activity of PCB-degrading bacteria. epa.gov This process, also known as phytostimulation, can significantly accelerate the breakdown of HCBs in the soil.

Several studies have demonstrated the effectiveness of rhizoremediation for PCB-contaminated soil. For example, the presence of plants has been shown to significantly increase the degradation of Aroclor 1248, a commercial PCB mixture, in soil compared to unplanted controls. researchgate.net The enhanced degradation was correlated with greater bacterial counts and soil enzyme activity in the planted soils. researchgate.net

Research has also focused on inoculating the rhizosphere with specific PCB-degrading bacteria to further enhance the remediation process. For instance, genetically engineered bacteria containing genes for PCB degradation have been introduced into the rhizosphere of plants like sugar beet and have shown increased degradation of specific PCB congeners. nih.gov

A study investigating the phytoremediation of sediment contaminated with Aroclor 1260, which contains HCBs, provides valuable insights into the percentage loss of different congeners in the presence of various plant species and soil amendments. Although this study did not specifically test this compound, it included data for other hexachlorobiphenyl isomers, which can serve as a proxy for understanding the potential for phytoremediation.

Table 2: Percentage Loss of Hexachlorobiphenyl Congeners in a Phytoremediation Study

| Plant Treatment | Amendment | 2,2',4,4',5,5'-HCB (PCB 153) | 2,2',3,4,5,5'-HCB (PCB 141) | 2,2',3,4,4',5'-HCB (PCB 138) |

| Carex aquatalis | With | 13.9% | 6.77% | 6.86% |

| Carex aquatalis | Without | 8.34% | 3.77% | 1.04% |

| Spartina pectinata | With | 3.78% | 1.91% | 2.97% |

| Spartina pectinata | Without | 2.17% | 3.97% | 7.89% |

| Tripsacum dactyloides | With | 0.25% | 0.31% | 0.98% |

| Tripsacum dactyloides | Without | 5.32% | 5.86% | 7.96% |

| No Plants | With | 6.12% | 11.8% | 10.2% |

| No Plants | Without | 4.10% | 2.49% | 5.30% |

| Data adapted from a study on the phytoremediation of PCB-contaminated sediment. The percentage loss was measured after 1.5 years of growth. researchgate.net |

This data illustrates that the presence of certain plants, such as Carex aquatalis, can enhance the removal of hexachlorobiphenyls from the sediment compared to unplanted controls. researchgate.net The addition of an organic amendment also influenced the degradation rates, highlighting the complexity of the interactions in the rhizosphere. researchgate.net

Non Human Animal Metabolism and Biochemical Interactions of 2,2 ,3,4 ,5,6 Hexachlorobiphenyl

In Vitro and In Vivo Metabolic Pathways in Model Organisms

The metabolism of 2,2',3,4',5,6'-hexachlorobiphenyl, a chiral polychlorinated biphenyl (B1667301) (PCB), has been investigated in various model organisms, revealing insights into its biotransformation. uiowa.edu Studies have shown that this compound undergoes metabolic processes that can lead to its elimination from the body, although the efficiency of these processes varies. nih.gov

The initial and rate-limiting step in the metabolism of many PCBs, including this compound, is oxidation catalyzed by the cytochrome P450 (CYP) monooxygenase system. nih.govt3db.ca This enzymatic system introduces a hydroxyl group onto the biphenyl structure, forming hydroxylated metabolites (OH-PCBs). nih.gov The specific CYP isoforms involved can vary between species, leading to different metabolite profiles. uiowa.edu For instance, in vitro studies with rat liver microsomes have demonstrated the formation of hydroxylated derivatives of hexachlorobiphenyls. nih.gov The position of hydroxylation is influenced by the chlorine substitution pattern of the PCB congener. capes.gov.br Specifically, CYP2B enzymes have been implicated in the metabolism of certain hexachlorobiphenyls in various species, including rats and humans. uiowa.edunih.gov The formation of these hydroxylated metabolites is a critical step, as it increases the polarity of the compound, which is a prerequisite for subsequent conjugation and excretion. nih.gov

The formation of hydroxylated metabolites often proceeds through the formation of highly reactive arene oxide intermediates. nih.govnih.govnih.gov This pathway involves the epoxidation of one of the aromatic rings of the biphenyl scaffold by CYP enzymes. nih.gov These arene oxides can then undergo spontaneous rearrangement (the NIH shift) to form a stable hydroxylated product. nih.gov Alternatively, arene oxides can be detoxified by epoxide hydrolase to form dihydrodiols or can react with cellular macromolecules. The detection of specific hydroxylated metabolites provides indirect evidence for the formation of arene oxide intermediates in the biotransformation of hexachlorobiphenyls. nih.govnih.gov

Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate their excretion from the body. nih.govacs.org The two primary conjugation pathways are glucuronidation and sulfation. nih.govwashington.eduwashington.edu

Glucuronidation involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). acs.orgwashington.eduwashington.edu The efficiency of glucuronidation can be influenced by the structure of the OH-PCB, including the position of the hydroxyl group and the surrounding chlorine atoms. acs.org Some OH-PCBs are readily glucuronidated, while others are poor substrates for UGTs, which can contribute to their persistence in the body. acs.org

Sulfation is another important Phase II reaction where a sulfonate group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylated metabolite, catalyzed by sulfotransferases (SULTs). nih.govnih.gov Similar to glucuronidation, the rate and extent of sulfation are dependent on the specific structure of the OH-PCB. nih.gov These conjugation reactions are generally considered detoxification pathways, leading to the formation of more readily excretable metabolites. nih.govnih.gov

Atropselective Metabolism and Chiral Signatures of Hydroxylated Metabolites

Due to hindered rotation around the phenyl-phenyl bond, this compound is a chiral molecule, existing as two stable, non-superimposable mirror images called atropisomers. uiowa.edunih.gov The metabolic processes, particularly the initial hydroxylation by CYP enzymes, can be atropselective, meaning that one atropisomer is metabolized at a different rate than the other. uiowa.edunih.gov

This atropselective metabolism leads to a non-racemic mixture of the parent compound and its hydroxylated metabolites in biological tissues. uiowa.edunih.gov The resulting "chiral signature," or the enantiomeric fraction (EF) of the remaining parent compound and the newly formed metabolites, can provide insights into the metabolic pathways and the specific enzymes involved. nih.govnih.gov Studies have shown that the chiral signatures of hydroxylated metabolites of other hexachlorobiphenyls can be species-dependent, reflecting differences in the expression and activity of CYP isoforms. nih.gov For instance, the enantioselective enrichment of (+) or (-) atropisomers of certain PCBs has been observed in various biological samples. nih.gov This atropisomeric enrichment is a key factor to consider when evaluating the biochemical effects and disposition of chiral PCBs. uiowa.edu

Species-Specific Metabolic Capacities and Differential Tissue Retention of Hexachlorobiphenyl Congeners

Significant species differences exist in the ability to metabolize and eliminate hexachlorobiphenyls. nih.govnih.gov These differences are largely attributed to variations in the expression and activity of metabolic enzymes, particularly CYP450s. uiowa.edunih.govnih.gov For example, one species may efficiently metabolize a particular congener, while another may metabolize it very slowly, leading to its accumulation. nih.gov

This differential metabolism directly impacts the tissue retention and distribution of the parent compound and its metabolites. nih.gov In species with low metabolic capacity for a specific hexachlorobiphenyl, the compound will be more persistent and tend to accumulate in lipid-rich tissues like adipose tissue and the liver. nih.govwikipedia.org Conversely, in species that can efficiently metabolize the congener, the resulting hydroxylated and conjugated metabolites are more readily excreted, leading to lower tissue burdens of the parent compound. nih.gov The pattern of tissue retention can also be influenced by the specific affinity of metabolites for certain proteins or tissues. nih.gov

Ecotoxicological Mechanisms and Structure Activity Relationships of Hexachlorobiphenyls

Aryl Hydrocarbon Receptor (AhR) Agonism and Related Biochemical Induction

The toxic effects of many polychlorinated biphenyls (PCBs) are initiated by their binding to the aryl hydrocarbon receptor (AhR). t3db.canih.gov This interaction triggers a cascade of events leading to changes in gene expression, particularly those involved in xenobiotic metabolism. t3db.canih.gov The AhR is a ligand-activated transcription factor that, upon binding with a suitable ligand, translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the altered transcription of adjacent genes. t3db.ca

Induction of Hepatic Drug-Metabolizing Enzymes (e.g., AHH, EROD)

A primary consequence of AhR activation by PCBs is the induction of hepatic drug-metabolizing enzymes, most notably those of the cytochrome P450 1A (CYP1A) subfamily. t3db.canih.gov This includes aryl hydrocarbon hydroxylase (AHH) and 7-ethoxyresorufin-O-deethylase (EROD), which are activities associated with the CYP1A1 and CYP1A2 enzymes. The induction of these enzymes is a hallmark of exposure to dioxin-like compounds, including certain PCB congeners.

The ability of a PCB congener to induce these enzymes is largely dependent on its structure. Congeners that can adopt a coplanar or "dioxin-like" conformation, meaning the two phenyl rings are in the same plane, are generally potent inducers. This planarity facilitates binding to the AhR. However, 2,2',3,4',5,6'-Hexachlorobiphenyl is a non-coplanar PCB due to the presence of multiple chlorine atoms in the ortho positions (2, 2', and 6'). This steric hindrance prevents the phenyl rings from rotating into a planar configuration. Consequently, it is expected to be a weak inducer of AHH and EROD activity compared to coplanar PCBs.

While specific data on the AHH and EROD induction potential of this compound is limited in the provided search results, the general principle of structure-activity relationships for PCBs suggests its activity would be low. The toxicity of ortho-substituted PCBs is generally not mediated by the AhR. oup.com

Receptor Binding Affinities and Potencies

The binding affinity of a PCB congener to the AhR is a key determinant of its potential to elicit a toxic response through this pathway. High-affinity ligands are typically planar molecules that fit well into the ligand-binding pocket of the receptor.

Due to its non-coplanar structure resulting from multiple ortho-chlorine substitutions, this compound is predicted to have a very low binding affinity for the AhR. The steric hindrance caused by the ortho-chlorines prevents the molecule from adopting the planar conformation necessary for effective binding. Therefore, its potency as an AhR agonist is expected to be negligible. The toxic equivalence factors (TEFs), which are used to express the toxicity of dioxin-like compounds relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are not reliable indicators for assessing the risk of ortho-substituted PCBs. oup.com

Non-AhR Mediated Biochemical Interactions of Hexachlorobiphenyls

A growing body of evidence indicates that many of the toxic effects of non-coplanar PCBs, such as this compound, are not mediated by the AhR. wikipedia.org These congeners can interact with a variety of other cellular targets, leading to a range of biochemical and physiological disruptions.

Disruption of Cellular Calcium Homeostasis

Some PCBs have been shown to disrupt cellular calcium (Ca2+) homeostasis. wikipedia.org This can occur through interference with calcium channels and the proteins that regulate intracellular calcium concentrations. For instance, certain PCBs can increase the binding of ryanodine (B192298) to calcium channels, leading to altered calcium release from intracellular stores. wikipedia.org While the provided search results specifically mention this mechanism for 2,2',3,3',4,4'-hexachlorobiphenyl (B50367), it highlights a potential non-AhR-mediated pathway that could be relevant for other hexachlorobiphenyl congeners. wikipedia.org The enantiomeric form of a PCB can also play a role, with one study showing that (-)-2,2',3,3',6,6'-hexachlorobiphenyl enhances the binding of ryanodine to its receptors, while the (+) enantiomer is inactive. researchgate.net

Inhibition of Cellular Communication

Another non-AhR-mediated mechanism of toxicity for some PCBs is the inhibition of gap junctional intercellular communication. wikipedia.org This process is crucial for maintaining tissue homeostasis and coordinating cellular activities. The inhibition of this communication can contribute to tumor promotion and other adverse effects. wikipedia.org The congener 2,2',3,3',4,4'-hexachlorobiphenyl has been found to promote tumor growth by inhibiting cellular communication, a mechanism that is independent of the AhR. wikipedia.org

Quantitative Structure-Activity Relationships (QSARs) for Biological Potency and Metabolic Susceptibility of PCB Congeners

Quantitative structure-activity relationships (QSARs) are computational models that relate the chemical structure of a compound to its biological activity. For PCBs, QSAR models have been developed to predict various endpoints, including their biological potency (e.g., AhR binding affinity) and their susceptibility to metabolism.

The metabolism of PCBs is a critical factor determining their persistence and potential for bioaccumulation. nih.gov The rate and products of metabolism are highly dependent on the number and position of chlorine atoms on the biphenyl (B1667301) rings. nih.gov Metabolism is generally slow and is catalyzed by cytochrome P450 enzymes. t3db.ca PCBs with adjacent unsubstituted carbon atoms are more readily metabolized. nih.gov

For this compound, the presence of only one pair of adjacent unsubstituted carbons (at the 3' and 4' positions) would suggest it is susceptible to metabolism, albeit likely at a slow rate. The high degree of chlorination and the presence of multiple ortho-chlorines can hinder metabolic breakdown. Studies on other hexachlorobiphenyls have shown that metabolism can lead to the formation of hydroxylated metabolites. nih.gov

QSAR models can help predict the likely sites of metabolism and the potential for the formation of active or toxic metabolites. These models are valuable tools for assessing the risks of the many PCB congeners for which limited empirical data are available.

Immunomodulatory Effects in Non-Human Vertebrate Models

The immunomodulatory effects of this compound, also known as PCB 149, have been investigated in various non-human vertebrate models. Research indicates that this non-dioxin-like polychlorinated biphenyl (PCB) congener can influence immune function, although the effects can vary depending on the species and the specific immune parameter being assessed.

Studies on marine mammals have shown varied responses to organochlorine mixtures containing PCB congeners. For instance, in vitro exposure of killer whale lymphocytes to certain mixtures significantly reduced proliferation, while some mixtures enhanced proliferation in Commerson's dolphin lymphocytes. vin.com In beluga whales, some mixtures led to a significant increase in natural killer (NK) cell activity, but others decreased monocyte phagocytosis. vin.com These findings highlight the species-specific nature of immunomodulatory effects.

In fish, PCBs are recognized for their potential to cause immunosuppression, which can increase susceptibility to diseases. nih.gov While much of the focus has been on coplanar PCBs that act through the aryl hydrocarbon receptor (AhR), there is growing evidence that non-coplanar PCBs like 2,2',3,4',5',6-hexachlorobiphenyl (B1196439) can also exert immunomodulatory effects through AhR-independent pathways. nih.gov For example, studies in Japanese medaka have demonstrated that exposure to certain PCBs can depress humoral immunity. nih.gov

Research on avian species has also shed light on the immunotoxic potential of PCBs. While specific studies focusing solely on 2,2',3,4',5',6-hexachlorobiphenyl are limited, the broader class of PCBs is known to impact the avian immune system. nih.gov The avian immune system has unique features, and understanding how compounds like 2,2',3,4',5',6-hexachlorobiphenyl interact with it is crucial for assessing its environmental risk. frontiersin.orgnih.govmdpi.com

In rodent models, studies on related hexachlorobiphenyls have provided insights into potential immunomodulatory mechanisms. For example, postnatal exposure of rats to 2,2',3,4',5',6-hexachlorobiphenyl (CB 149) was shown to affect sperm motility and velocity, as well as serum levels of triiodothyronine, indicating endocrine-disrupting effects that can be linked to immune function. nih.gov

The following tables summarize key research findings on the immunomodulatory effects of this compound and related compounds in various non-human vertebrate models.

Table 1: Effects of 2,2',3,4',5',6'-Hexachlorobiphenyl on Immune Parameters in Male Sprague-Dawley Rats

| Parameter | Observation |

| Sperm Motility | Decreased |

| Sperm Velocity | Decreased |

| Serum Triiodothyronine (T3) | No significant change in total T3, but a significant decrease in free T3 at a high dose. |

| Data from a study involving postnatal exposure to CB 149. nih.gov |

Table 2: Comparative Immunomodulatory Effects of Organochlorine Mixtures in Marine Mammals

| Species | Immune Parameter | Effect of Certain Mixtures |

| Killer Whale | Lymphocyte Proliferation | Significant Reduction |

| Commerson's Dolphin | Lymphocyte Proliferation | Significant Increase |

| Beluga Whale | NK Cell Activity | Significant Increase |

| Beluga Whale | Monocyte Phagocytosis | Significant Decrease |

| Data from in vitro studies with mixtures containing various PCB congeners. vin.com |

Table 3: General Immunotoxic Effects of Polychlorinated Biphenyls in Fish

| Effect | Observation |

| Immune Health | Can be influenced by interacting physiological pathways due to mixtures of coplanar and non-coplanar PCBs. nih.gov |

| Humoral Immunity | Depression of antibody-forming cell numbers in Japanese medaka exposed to specific PCBs. nih.gov |

| Disease Susceptibility | Increased susceptibility to diseases due to immunosuppression. nih.gov |

Advanced Analytical Methodologies for 2,2 ,3,4 ,5,6 Hexachlorobiphenyl Detection and Quantification

Sample Extraction and Clean-up Techniques for Complex Environmental and Biological Matrices

The initial and most critical step in the analysis of 2,2',3,4',5,6'-Hexachlorobiphenyl is its effective extraction from the sample matrix and the subsequent removal of interfering co-extracted substances. The choice of method depends heavily on the matrix type (e.g., soil, sediment, water, blood, adipose tissue) and its complexity. cdc.gov

Common extraction techniques include:

Pressurized Liquid Extraction (PLE): This automated technique uses elevated temperatures and pressures to rapidly and efficiently extract analytes from solid matrices. nih.gov For PCBs, solvents such as hexane, dichloromethane, or mixtures thereof are often employed. researchgate.net

Soxhlet Extraction: A classic and robust method for solid samples, though it is more time-consuming and requires larger solvent volumes compared to modern techniques. cdc.gov

Supercritical Fluid Extraction (SFE): This method utilizes supercritical fluids, typically carbon dioxide, as the extraction solvent. It is advantageous for its speed and reduced use of organic solvents. cdc.govnih.gov

Liquid-Liquid Extraction (LLE): Primarily used for aqueous samples, this technique involves partitioning the analytes between the aqueous phase and an immiscible organic solvent like hexane. epa.govchromatographyonline.com

Solid-Phase Extraction (SPE): A versatile technique for both aqueous and liquid samples, where analytes are first adsorbed onto a solid sorbent (e.g., C18) and then eluted with a small volume of an appropriate solvent. cdc.govnih.govnih.gov This method concentrates the analyte and provides initial cleanup.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, this approach has been adapted for extracting a wide range of compounds, including PCBs, from biological matrices like fish and breast milk. nih.gov

Following extraction, a clean-up step is essential to remove co-extracted matrix components, such as lipids, which can interfere with chromatographic analysis. gcms.czcdc.gov This is often achieved using adsorption chromatography with various sorbents.

Table 1: Common Extraction and Clean-up Techniques for PCB Analysis

| Technique | Matrix Type | Principle | Common Sorbents/Solvents |

|---|---|---|---|

| Pressurized Liquid Extraction (PLE) | Solid, Tissue | Extraction with organic solvents at elevated temperature and pressure. nih.gov | Hexane, Dichloromethane, Methanol. nih.gov |

| Supercritical Fluid Extraction (SFE) | Biological | Extraction using supercritical CO2, often combined with online cleanup. nih.gov | Supercritical CO2. nih.gov |

| Solid-Phase Extraction (SPE) | Aqueous, Blood | Analyte adsorption on a solid sorbent followed by selective elution. nih.govnih.gov | C18, Florisil, Silica Gel. cdc.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Aqueous | Partitioning of analytes between the sample and an immiscible organic solvent. epa.gov | Hexane, Dichloromethane. epa.gov |

Florisil, a magnesium silicate-based sorbent, is widely used to remove fats and other polar interferences from extracts of biological tissues. nih.govnih.gov Silica gel, often impregnated with sulfuric acid, is also highly effective for lipid removal. researchgate.netresearchgate.net

Chromatographic Separation Techniques for PCB Congener Analysis

Due to the existence of 209 different PCB congeners, high-resolution chromatographic separation is indispensable for accurate quantification of individual compounds like this compound. cdc.gov Gas chromatography (GC) is the standard technique for PCB analysis.

Gas chromatography with an electron capture detector (GC-ECD) has historically been the workhorse for PCB analysis, particularly for quantifying PCBs as commercial mixtures (Aroclors). alphalab.com The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting PCBs at trace levels. epa.gov

However, GC-ECD has significant limitations for congener-specific analysis. Its selectivity is based on the electron affinity of the analytes, and it cannot distinguish between different compounds that have similar retention times (co-elution). clu-in.org Since many PCB congeners co-elute on standard capillary columns, this can lead to inaccurate quantification. clu-in.org To improve confidence in identification, a dual-column setup with two columns of different polarity is often used for confirmation. gcms.czepa.gov

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant increase in separation power (peak capacity) compared to conventional single-column GC. gcms.czchemistry-matters.com In a GCxGC system, the entire effluent from a primary analytical column is subjected to continuous, rapid separation on a second, shorter column with a different stationary phase. chemistry-matters.com This results in a structured two-dimensional chromatogram where chemically related compounds elute in distinct patterns. gcms.czresearchgate.net

This enhanced resolution is particularly beneficial for complex mixtures like PCBs, as it can separate many congeners that co-elute in one-dimensional GC systems. researchgate.netdioxin20xx.org GCxGC coupled with detectors like a micro-electron capture detector (µECD) or time-of-flight mass spectrometry (TOF-MS) has been shown to resolve over 190 of the 209 PCB congeners in a single analysis. researchgate.netuwaterloo.ca

Table 2: Comparison of GC Techniques for PCB Analysis

| Feature | GC-ECD | GCxGC-µECD/TOF-MS |

|---|---|---|

| Principle | Separation on a single capillary column, detection based on electron affinity. epa.gov | Sequential separation on two different capillary columns, providing enhanced resolution. chemistry-matters.com |

| Peak Capacity | Moderate | Very High. gcms.cz |

| Congener Specificity | Limited due to co-elution. clu-in.org | High, resolves many co-eluting congeners. researchgate.net |

| Data Complexity | 1D Chromatogram | 2D Contour Plot. gcms.cz |

| Primary Application | Aroclor quantification, screening. alphalab.com | Complex congener-specific analysis, environmental forensics. chemistry-matters.comdioxin20xx.org |

The choice of capillary column is critical for achieving the best possible separation of PCB congeners. High-resolution gas chromatography relies on long (e.g., 60-80 m), narrow-bore capillary columns coated with a thin film of a selective stationary phase. cdc.govnih.gov

Non-polar stationary phases, such as those based on poly(5%-phenyl methyl)siloxane, are commonly used for PCB analysis. nih.gov However, different congeners may still co-elute. To resolve problematic pairs or groups of congeners, columns with different selectivities are required. Specialized stationary phases have been developed specifically for improved PCB congener separation, such as the HT8-PCB column, which has been shown to separate 193 of the 209 congeners. researchgate.netresearchgate.net The use of these highly efficient columns is essential for minimizing co-elutions and enabling more accurate quantification. nih.gov

Mass Spectrometric Detection and Confirmation of Hexachlorobiphenyl Congeners

While ECD is a sensitive detector, it does not provide structural information and is therefore considered a non-confirmatory technique. Mass spectrometry (MS) coupled with gas chromatography (GC-MS) is the definitive method for the identification and confirmation of PCB congeners. epa.gov

Gas chromatography coupled with a single quadrupole mass spectrometer (GC-MS) is a widely used technique for the analysis of PCBs. thermofisher.com It offers greater selectivity than GC-ECD because it can distinguish compounds based on their mass-to-charge ratio (m/z). epa.gov

For quantitative analysis of specific congeners like this compound, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. chromatographyonline.comepa.gov In SIM mode, the instrument is set to detect only a few characteristic ions for the target analyte(s), rather than scanning the entire mass range. This significantly increases sensitivity and reduces interference from matrix background, allowing for lower detection limits. chromatographyonline.com For hexachlorobiphenyls, the molecular ion cluster (e.g., m/z 358, 360, 362) is monitored for quantification and confirmation. The presence of the "ortho effect" in the mass spectra, where the intensity of fragment ions from dechlorination differs based on chlorine substitution patterns, can also aid in distinguishing between co-eluting isomers. nih.gov

Tandem Mass Spectrometry (GC-MS/MS) and Ultra-Fast MRM Switching

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of PCBs, offering enhanced selectivity and sensitivity compared to single quadrupole GC-MS. rsc.org This method is particularly effective in reducing matrix interference, which is crucial when analyzing complex samples like sediments, tissues, and food. waters.com The selectivity of tandem MS virtually eliminates such interferences, allowing for lower detection limits and greater confidence in quantitative results. waters.com

The primary mode of operation for quantification in GC-MS/MS is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (typically the molecular ion of the target analyte) is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process creates a highly specific mass transition that is unique to the target compound, significantly reducing background noise. For hexachlorobiphenyls, the precursor ion would be the molecular ion cluster, and product ions are generated through the loss of chlorine atoms.

Modern GC-MS/MS instruments are capable of ultra-fast MRM switching, with dwell times as short as a few milliseconds. gcms.cz This capability is critical for PCB congener analysis, as it allows for the monitoring of hundreds of different MRM transitions within a single chromatographic run. gcms.cz This high-speed acquisition enables the comprehensive analysis of a large number of congeners, including this compound, without sacrificing data quality. shimadzu.com The "Scheduled MRM" approach further optimizes this process by monitoring for each specific congener only within its expected retention time window, maximizing dwell times and improving data quality for each compound. sciex.com

| Congener Group | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Application |

|---|---|---|---|---|

| Hexachlorobiphenyls (e.g., PCB 149) | 358 | 288 | ~25 | Quantification |

| Hexachlorobiphenyls (e.g., PCB 149) | 360 | 290 | ~25 | Confirmation |

This table provides hypothetical yet representative MRM transitions for a hexachlorobiphenyl congener. Actual parameters are instrument-specific and must be empirically optimized.

High-Resolution Mass Spectrometry for Isomer Differentiation

A primary difficulty in PCB analysis is the differentiation of isomers, which have the same molecular formula and nominal mass, and often co-elute chromatographically. High-Resolution Mass Spectrometry (HRMS), coupled with gas chromatography (GC-HRMS), is the state-of-the-art technique for addressing this challenge. cdc.gov

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm). rsc.orgucdavis.edu This capability allows for the determination of the elemental composition of a molecule based on its exact mass. While isomers have the same elemental composition, HRMS can resolve them from other co-eluting compounds that have the same nominal mass but a different exact mass.

Even between PCB isomers, subtle differences in fragmentation patterns can be discerned with HRMS, aiding in identification. Furthermore, the high resolving power of these instruments is critical for separating analyte signals from matrix interferences, which is essential for achieving the extremely low detection limits required for monitoring programs, often in the parts-per-quadrillion (ppq) range for water samples. unc.edu While even HRMS cannot separate all co-eluting isomers without complete chromatographic resolution, it significantly reduces ambiguity and is a cornerstone of definitive PCB congener analysis as outlined in methods like EPA Method 1668. cdc.govunc.edu

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Typical HRMS Measurement Accuracy |

|---|---|---|---|

| This compound | C₁₂H₄Cl₆ | 357.8444 | < 5 ppm |

The ability of HRMS to measure mass to several decimal places with high accuracy allows for confident identification of the elemental formula, a key step in distinguishing target compounds from background matrix.

Quality Assurance and Quality Control in PCB Congener Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are imperative to ensure that analytical data for PCB congeners are accurate, reliable, and legally defensible. These procedures monitor every step of the analytical process, from sample collection to final data reporting.

Internal Standards and Surrogates for Quantification

To ensure accurate quantification and to correct for variations in extraction efficiency and instrument response, specific compounds are added to samples at known concentrations. These fall into two main categories: surrogates and internal standards.

Surrogates : These are compounds that are chemically similar to the target analytes but are not expected to be found in the samples. They are added to every sample, blank, and standard before extraction. Their recovery is measured to assess the performance of the sample preparation and extraction steps for each individual sample. epa.govepa.gov According to EPA Method 8082A, Tetrachloro-m-xylene is a recommended surrogate for PCB congener analysis. epa.gov

Internal Standards : These are added to the sample extracts just before instrumental analysis. They are used to correct for variations in instrument performance and injection volume. For congener-specific analysis, the use of an internal standard is highly recommended. epa.gov A common choice is Decachlorobiphenyl. epa.gov

The gold standard for quantification is the isotope dilution technique, which uses stable isotope-labeled analogs of the target compounds as internal standards (e.g., ¹³C₁₂-labeled PCBs). libios.frisotope.com These standards behave almost identically to their native counterparts during extraction, cleanup, and analysis. researchgate.net By measuring the ratio of the native congener to its labeled analog, highly accurate and precise quantification can be achieved, as this ratio is largely unaffected by variations in sample preparation or instrument response. isotope.com

| Standard Type | Example Compound | Purpose | When Added |

|---|---|---|---|

| Surrogate | Tetrachloro-m-xylene | Monitors extraction efficiency for each sample | Before sample extraction |

| Internal Standard | Decachlorobiphenyl | Corrects for instrument variability | Before instrumental analysis |

| Isotope-Labeled Internal Standard | ¹³C₁₂-PCB 149 | Provides the most accurate quantification (Isotope Dilution) | Before sample extraction |

Interlaboratory Collaborative Studies and Reference Materials

To ensure the validity and comparability of data generated by different laboratories, two key QA/QC elements are employed: interlaboratory studies and the use of reference materials.

Interlaboratory Collaborative Studies : These studies involve multiple laboratories analyzing the same, well-characterized samples to assess the performance and reproducibility of an analytical method. astm.org Participation in these studies is crucial for a laboratory to demonstrate its competence and for the validation of new or modified analytical methods. sciex.com For example, the EPA conducted a multi-laboratory validation study involving 12 laboratories to validate Method 1628 for PCB congener analysis. epa.gov Such studies help establish performance criteria, like method detection limits and recovery ranges, and identify potential sources of inter-laboratory variation. astm.org

Reference Materials : Certified Reference Materials (CRMs) are highly characterized materials with known concentrations of specific analytes. They are produced by national and international bodies like the Bureau Communautaire de Référence (BCR). sigmaaldrich.com Laboratories analyze CRMs as part of their routine QC to verify the accuracy of their methods and calibrations. sciex.com Commercially available standards for this compound and other congeners are available from various suppliers, often as solutions with certified concentrations. esslabshop.comesslabshop.com Regular analysis of CRMs provides an independent check on a laboratory's performance and ensures that its results are traceable to a recognized standard.

Environmental Remediation and Management Strategies for Hexachlorobiphenyl Contamination

Ex-situ Remediation Technologies for Contaminated Media

Ex-situ remediation involves the excavation or removal of contaminated materials for treatment elsewhere. frtr.goviastate.edu This approach allows for greater control over the treatment process and is often used for highly contaminated areas.

Thermal Desorption and Incineration

Thermal desorption and incineration are established ex-situ methods that use heat to treat PCB-contaminated soils and sediments. epa.govfrtr.gov

Thermal Desorption: This physical separation process heats contaminated media to volatilize PCBs and other organic contaminants. frtr.govtpsgc-pwgsc.gc.ca The operating temperatures for thermal desorption systems can range from 90 to 560°C. frtr.gov High-temperature thermal desorption (HTTD), operating between 315°C and 538°C, is particularly effective for semi-volatile organic compounds like PCBs. tpsgc-pwgsc.gc.ca The volatilized contaminants are then collected and treated in a separate gas treatment system. frtr.gov An advantage of indirectly heated thermal desorption is that it minimizes the formation of harmful secondary by-products by heating the soil in a non-oxidative atmosphere. epa.gov A removal efficiency of 98.0% for PCBs has been achieved after one hour of thermal treatment at 600°C. nih.gov

Incineration: This technology uses much higher temperatures, typically between 870°C and 1,200°C, to destroy PCBs through combustion. frtr.gov Incineration is highly effective for a wide range of organic contaminants, including the most recalcitrant PCBs. iastate.edufrtr.gov However, it is a more costly process compared to thermal desorption and requires careful control of emissions to prevent the formation and release of toxic byproducts like dioxins and furans. frtr.govtpsgc-pwgsc.gc.ca

| Technology | Operating Temperature | Mechanism | Target Contaminants |

| Low-Temperature Thermal Desorption (LTTD) | 90 - 320°C | Volatilization | Volatile Organic Compounds (VOCs), Petroleum Hydrocarbons |

| High-Temperature Thermal Desorption (HTTD) | 315 - 560°C | Volatilization | Semi-Volatile Organic Compounds (SVOCs), PCBs, Pesticides |

| Incineration | 870 - 1,200°C | Combustion/Destruction | PCBs, Dioxins, Recalcitrant Organics |

Solvent Extraction and Chemical Dechlorination

Solvent Extraction: This technology utilizes a solvent to dissolve and remove PCBs from contaminated soil or sediment. researchgate.netresearchgate.net The process involves mixing the contaminated material with a suitable solvent, which is then separated and treated to recover the PCBs and recycle the solvent. researchgate.net The effectiveness of the extraction depends on the solvent used, with binary mixtures of alkanes and alcohols showing high extraction efficiencies, often exceeding 90% for PCBs. researchgate.net Common solvents evaluated for this purpose include hexane, methyl isobutyl ketone, and ethyl acetate, with the latter two demonstrating high removal rates. researchgate.net The extracted PCBs can then be destroyed using other methods like chemical dechlorination. researchgate.net

Chemical Dechlorination: This process involves the use of chemical reagents to remove chlorine atoms from the biphenyl (B1667301) structure of PCBs, rendering them less toxic. Reagents such as sodium in liquid ammonia, high surface sodium, and sodium naphthalide have been used for this purpose. google.com These methods can be effective but often involve highly reactive and potentially hazardous materials. google.com Another approach involves using a polyethylene (B3416737) glycol/potassium hydroxide (B78521) (PEG/KOH) reagent. The contaminated material is mixed with the reagent and heated, leading to the dechlorination of the PCBs.

In-situ Bioremediation Approaches

In-situ bioremediation technologies treat contaminants in place, avoiding the need for excavation. frtr.govepa.gov These methods are often more cost-effective and less disruptive than ex-situ techniques. epa.gov

Enhanced Microbial Degradation in Contaminated Soils and Sediments

Microbial degradation of PCBs in soils and sediments can occur through both anaerobic and aerobic pathways. frontiersin.org Highly chlorinated PCBs are often initially broken down through anaerobic dechlorination, where microorganisms use the PCB molecule as an electron acceptor, removing chlorine atoms. frontiersin.orgnih.gov This process makes the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. nih.gov

Enhancing these natural microbial processes is a key strategy for in-situ bioremediation. This can be achieved through:

Biostimulation: This involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the activity of indigenous PCB-degrading microorganisms. nih.gov For instance, the addition of biphenyl, a structural analog of PCBs, can induce the production of enzymes that also degrade PCBs. nih.gov Adjusting environmental conditions such as pH and adding essential nutrients like nitrogen and phosphorus can also accelerate biodegradation. nih.gov

Bioaugmentation: This strategy involves introducing specific microorganisms with known PCB-degrading capabilities to the contaminated site. asm.org This can be particularly useful when the indigenous microbial population lacks the necessary degradative genes. acs.org Research has focused on genetically engineered bacteria with enhanced PCB degradation capabilities. asm.org

Phytoremediation and Rhizoremediation Applications for PCB-Contaminated Sites

Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water. acs.orgnih.gov For PCBs, several mechanisms are involved:

Phytoextraction: The uptake of PCBs from the soil and their accumulation in plant tissues. nih.gov

Phytotransformation: The breakdown of PCBs within the plant through metabolic processes. nih.gov

Rhizoremediation: This is a particularly important process for PCBs, where plants release compounds through their roots that stimulate the growth and activity of PCB-degrading microorganisms in the rhizosphere (the soil region directly influenced by roots). nih.govnih.govepa.gov This symbiotic relationship between plants and microbes can significantly enhance the breakdown of these persistent pollutants. epa.gov

| Remediation Approach | Description | Key Mechanisms |

| Enhanced Microbial Degradation | Stimulation of indigenous or introduced microorganisms to break down PCBs. | Anaerobic Dechlorination, Aerobic Degradation, Cometabolism. |

| Phytoremediation | Use of plants to clean up contaminated environments. | Phytoextraction, Phytotransformation. |

| Rhizoremediation | Plant-assisted microbial degradation of contaminants in the root zone. | Release of root exudates that stimulate microbial activity. |

Risk-Management Frameworks for PCB-Contaminated Sediments

Managing PCB-contaminated sediments presents a complex challenge due to the potential for contaminant release and exposure during remediation activities. A risk-based framework is essential for making sound decisions that protect human health and the environment. epa.govenviro.wiki

The Presidential/Congressional Commission on Risk Assessment and Risk Management provides a foundational framework that advocates for a site-specific approach. epa.gov This framework emphasizes the following key principles:

Comprehensive Risk Assessment: This involves evaluating the risks posed by the contaminated sediments to both human and ecological receptors. epa.gov It should consider all relevant exposure pathways and the potential impacts of different management options. epa.gov

Site-Specific Decision Making: Remediation goals and strategies should be tailored to the specific characteristics of each site, including the types and concentrations of PCBs, the local hydrogeology, and the presence of sensitive ecosystems or human populations. epa.gov

Stakeholder Involvement: Early and continuous engagement with the local community and other stakeholders is crucial for a transparent and successful management process. epa.gov

Evaluation of Management Options: A range of management options should be considered, including monitored natural recovery, in-situ capping, and removal technologies. The risks and benefits of each option must be carefully weighed.

Long-Term Monitoring: Regardless of the chosen management strategy, long-term monitoring is necessary to evaluate its effectiveness and ensure the continued protection of human health and the environment. epa.gov

The presence of other contaminants alongside PCBs can further complicate risk assessment and management decisions. epa.gov Therefore, a holistic approach that considers the entire mixture of contaminants is necessary for developing effective and protective remediation strategies. epa.gov

Challenges and Limitations in Large-Scale Remediation Efforts

Large-scale remediation of sites contaminated with 2,2',3,4',5,6'-Hexachlorobiphenyl (PCB-133) and other polychlorinated biphenyls (PCBs) is a complex undertaking fraught with significant challenges. These impediments range from the sheer scale and persistent nature of the contamination to technological, environmental, economic, and regulatory hurdles. The effective management and cleanup of these persistent organic pollutants require overcoming numerous obstacles to mitigate their long-term risks to human health and the environment. epa.govca.gov

Scale and Nature of Contamination